molecular formula C16H17ClN2O2 B13000731 3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide

3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide

Cat. No.: B13000731
M. Wt: 304.77 g/mol
InChI Key: DFLPZBVGILFOPC-UHFFFAOYSA-N
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Description

3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide is a chemical compound with a complex structure that includes an amino group, a chloro-substituted ethoxyphenyl group, and a methylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of the chloro and ethoxy groups to the phenyl ring.

    Amidation: Formation of the benzamide structure through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the chloro or ethoxy groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
  • 3-amino-N-(5-chloro-2-ethoxyphenyl)-2-ethylbenzamide
  • 3-amino-N-(5-bromo-2-ethoxyphenyl)-2-methylbenzamide

Uniqueness

3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its chloro and ethoxy substituents, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

3-amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H17ClN2O2/c1-3-21-15-8-7-11(17)9-14(15)19-16(20)12-5-4-6-13(18)10(12)2/h4-9H,3,18H2,1-2H3,(H,19,20)

InChI Key

DFLPZBVGILFOPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)N)C

Origin of Product

United States

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